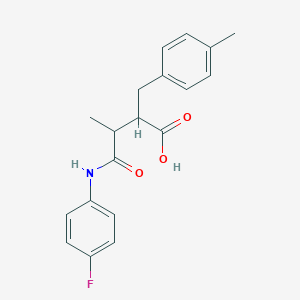
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as DMAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAC is a tetrahydroacridine derivative that has been studied for its ability to act as a cholinesterase inhibitor and its potential to treat neurodegenerative diseases such as Alzheimer's disease.
作用機序
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione exerts its effects by inhibiting the activity of cholinesterase enzymes, which are responsible for breaking down acetylcholine in the brain. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on cholinesterase enzymes, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
実験室実験の利点と制限
One of the advantages of using 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in lab experiments is its potency as a cholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for Alzheimer's disease. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can cause liver damage and other adverse effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of research is the development of new this compound derivatives that have improved potency and selectivity as cholinesterase inhibitors. Another area of research is the investigation of the potential neuroprotective effects of this compound and its derivatives. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in the context of long-term use and high doses.
合成法
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone, followed by a hydrogenation reaction and a cyclization step. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its ability to act as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that are used to treat Alzheimer's disease by increasing the levels of acetylcholine in the brain. This compound has been found to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer's disease.
特性
分子式 |
C25H31NO4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
9-(2,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-8-7-14(29-5)9-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChIキー |
XTTZVVZPRCUVQP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



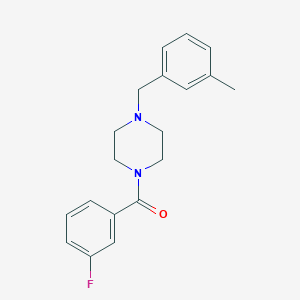
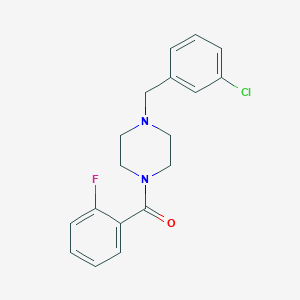
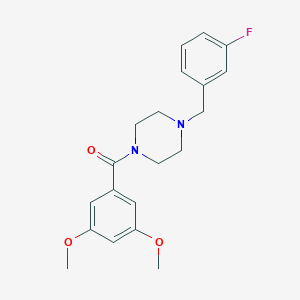
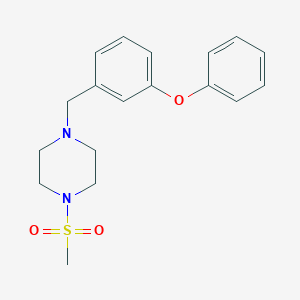
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

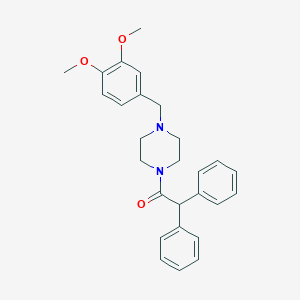
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
